molecular formula C9H10F5IN2O B2354980 1-(2,2-difluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole CAS No. 1856084-54-2

1-(2,2-difluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

Cat. No. B2354980
CAS RN: 1856084-54-2
M. Wt: 384.088
InChI Key: VMETXCNMXAALAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-difluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DFP-10825 and is a potent and selective inhibitor of the protein kinase C (PKC) enzyme.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole involves the inhibition of PKC enzyme activity. PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of PKC activity by DFP-10825 leads to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,2-difluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole have been extensively studied. It has been found that this compound can induce apoptosis in cancer cells by activating the caspase-3 pathway. DFP-10825 has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). Additionally, DFP-10825 has been found to induce cell cycle arrest in cancer cells by inhibiting the activity of cyclin-dependent kinases (CDKs).

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(2,2-difluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole in lab experiments is its potent and selective inhibition of PKC enzyme activity. This compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. However, one of the major limitations of using DFP-10825 in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 1-(2,2-difluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole. One of the major directions is the development of more potent and selective PKC inhibitors. Additionally, the use of DFP-10825 in combination with other chemotherapeutic agents can be explored to enhance its anti-cancer activity. Furthermore, the potential applications of DFP-10825 in other fields of scientific research, such as neurodegenerative diseases and cardiovascular diseases, can also be explored.

Synthesis Methods

The synthesis of 1-(2,2-difluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a complex process that involves several steps. The synthesis starts with the reaction of 4-iodo-1H-pyrazole with 3,3,3-trifluoropropyl bromide in the presence of potassium carbonate. The resulting intermediate is then reacted with 2,2-difluoroethylamine to obtain the final product. The overall yield of the synthesis is approximately 30%.

Scientific Research Applications

1-(2,2-difluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of cancer research. It has been found that PKC is overexpressed in various types of cancer cells, and the inhibition of this enzyme can lead to the suppression of tumor growth. DFP-10825 has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

1-(2,2-difluoroethyl)-4-iodo-3-(3,3,3-trifluoropropoxymethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F5IN2O/c10-8(11)4-17-3-6(15)7(16-17)5-18-2-1-9(12,13)14/h3,8H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMETXCNMXAALAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)F)COCCC(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-difluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

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